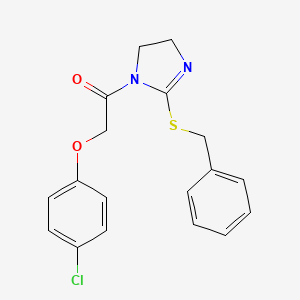
1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-chlorophenoxy)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-chlorophenoxy)ethanone, also known as BCI, is a compound that has been extensively studied for its potential therapeutic applications. BCI is a small molecule that has shown promising results in various scientific research studies.
Aplicaciones Científicas De Investigación
Synthesis and Antimycotic Activity
A series of compounds, including structures related to 1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-chlorophenoxy)ethanone, have been synthesized and evaluated for their antimycotic (antifungal) activities. These compounds have shown promising results in preliminary structure-activity relationship studies, highlighting their potential as antimycotic agents. Notably, Sertaconazole, a related compound, was identified for further research due to its potent antimycotic properties (Raga et al., 1992).
Novel CRTh2 Receptor Antagonist Chemotype
The compound represents a novel chemotype for CRTh2 receptor antagonism, discovered through high-throughput screening. The hit-to-lead evolution of this compound and its derivatives showed significant structure-activity relationships (SAR), along with promising in vitro and in vivo drug metabolism and pharmacokinetics (DMPK) properties. This discovery opens up new avenues for therapeutic applications targeting the CRTh2 receptor, which is implicated in various inflammatory and allergic conditions (Pothier et al., 2012).
Heme Oxygenase Inhibitors
Research into the development of heme oxygenase (HO) inhibitors, which could potentially have therapeutic applications, identified compounds with structures similar to 1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-chlorophenoxy)ethanone. These inhibitors show a common binding mode despite differing chemical structures, indicating a flexible yet defined inhibitor binding pocket. This insight is crucial for the optimization of HO inhibitors for future drug development (Rahman et al., 2008).
Propiedades
IUPAC Name |
1-(2-benzylsulfanyl-4,5-dihydroimidazol-1-yl)-2-(4-chlorophenoxy)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S/c19-15-6-8-16(9-7-15)23-12-17(22)21-11-10-20-18(21)24-13-14-4-2-1-3-5-14/h1-9H,10-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTMUIVQJVAYQNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2)C(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(benzylthio)-4,5-dihydro-1H-imidazol-1-yl)-2-(4-chlorophenoxy)ethanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(7,8-Dihydro-5H-pyrano[4,3-d]pyrimidin-2-ylmethyl)but-2-ynamide](/img/structure/B2397170.png)
![2-[5-(3,4-Dimethoxyphenyl)tetrazol-2-yl]ethanesulfonyl fluoride](/img/structure/B2397171.png)
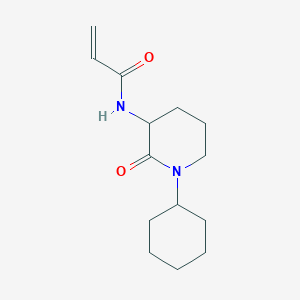

![2-[4-(4-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2397174.png)
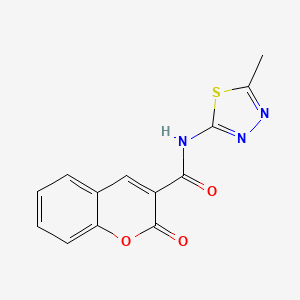
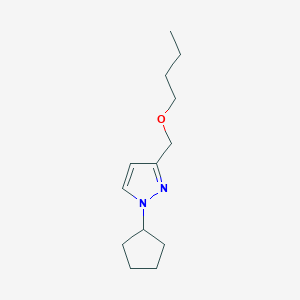
![N-(4-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide](/img/structure/B2397181.png)
![1'-(2-((4-fluorophenyl)thio)acetyl)-3H-spiro[isobenzofuran-1,3'-piperidin]-3-one](/img/structure/B2397184.png)
![(3R,4R)-4-{methyl[(pyridin-4-yl)methyl]amino}pyrrolidin-3-ol trihydrochloride](/img/structure/B2397186.png)
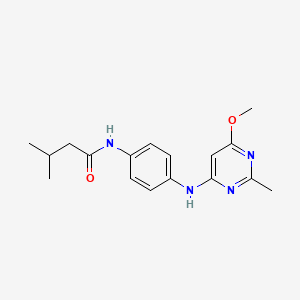
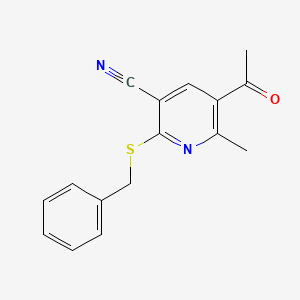
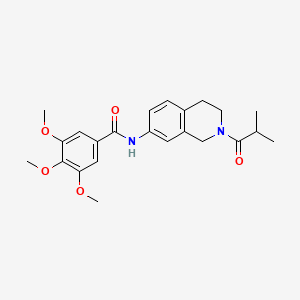
![2-[(4-Benzylpiperazin-1-yl)methyl]-5-[(4-methylphenyl)methoxy]pyran-4-one](/img/structure/B2397192.png)